N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
説明
N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative characterized by a central triazole ring substituted with a cyclopropyl group at position 5, a 4-methoxyphenyl group at position 1, and a 4-acetylamino phenylcarboxamide moiety at position 2. The compound’s structure combines electron-donating (methoxy, cyclopropyl) and electron-withdrawing (carboxamide, acetyl) groups, which influence its physicochemical and biological properties. Its synthesis typically involves Dimroth rearrangement or copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling . Crystallographic studies (e.g., using SHELX programs) reveal monoclinic symmetry (space group C2/c) with intermolecular hydrogen bonding critical to its solid-state packing .
特性
IUPAC Name |
N-(4-acetamidophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(27)22-15-5-7-16(8-6-15)23-21(28)19-20(14-3-4-14)26(25-24-19)17-9-11-18(29-2)12-10-17/h5-12,14H,3-4H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUAWBCAMWRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Structural Overview
The compound consists of a triazole ring integrated with various functional groups, including an acetylamino group and a cyclopropyl moiety. The presence of these groups is believed to contribute to its diverse biological activities.
1. Antibacterial Activity
Triazoles and their derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds featuring the triazole ring exhibit significant antibacterial activity against various pathogens.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
| 5-Aryltriazoles | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa |
| 4-Amino-1,2,4-Triazoles | TBD | Various Gram-positive and Gram-negative bacteria |
In a study conducted by researchers on related triazole compounds, the MIC values ranged from 0.12 to 1.95 µg/mL against multiple bacterial strains such as E. coli and S. aureus . The mechanism of action typically involves inhibition of DNA-gyrase, which is critical for bacterial replication .
2. Antifungal Activity
Triazole derivatives are also known for their antifungal properties. The structural characteristics of N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may enhance its effectiveness against fungal pathogens.
| Compound | Activity | Target Fungi |
|---|---|---|
| N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
| Fluconazole (control) | Strong | Candida albicans, Aspergillus spp. |
While specific empirical data on this compound's antifungal activity is lacking, related studies indicate that triazoles can inhibit ergosterol synthesis in fungal cell membranes .
3. Anticancer Activity
The anticancer potential of triazole derivatives has been documented in various studies. The unique combination of functional groups in N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may contribute to its efficacy in targeting cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | TBD | TBD |
| 5-Aryltriazoles | 10 - 30 | Various cancer cell lines |
In studies involving similar triazole compounds, IC50 values have shown promising results against multiple cancer cell lines . The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of triazole derivatives:
- A study demonstrated that phenylpiperazine-triazole hybrids exhibited excellent antibacterial activity with MIC values ranging from 0.125 to 64 μg/mL against various microorganisms .
- Another investigation reported that a derivative containing a triazole ring displayed strong antifungal activity comparable to established antifungal agents like fluconazole .
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which exhibit structural diversity in substituents on the aryl and carboxamide groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Substituent Effects on Solubility: The target compound’s 4-methoxyphenyl and 4-acetylamino groups enhance solubility compared to analogs with chlorophenyl or bulky substituents (e.g., LELHOB) . Hydrophilic groups (e.g., hydroxyethyl in ZIPSEY) further improve aqueous solubility but may reduce cell membrane penetration .
Electron-Donating vs. Withdrawing Groups :
- Electron-withdrawing substituents (e.g., Cl in the chlorophenyl analog) increase metabolic stability by reducing cytochrome P450 oxidation .
- Methoxy and cyclopropyl groups in the target compound balance electron density, optimizing interactions with hydrophobic enzyme pockets .
Bulky substituents (e.g., oxazolylmethyl in LELHOB) disrupt packing, leading to amorphous solid forms with variable dissolution rates .
Biological Activity: Anticancer Potential: The chlorophenyl analog shows moderate cytotoxicity against breast cancer cell lines (IC₅₀ ~ 10 µM), attributed to kinase inhibition . Enzyme Binding: The amino group in N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide enables covalent interactions with serine hydrolases, a mechanism absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
